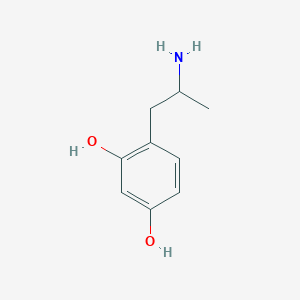

4-(2-Aminopropyl)benzene-1,3-diol

カタログ番号:

B1286800

分子量:

167.2 g/mol

InChIキー:

ZMGCGQOEKJYTNS-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

4-(2-Aminopropyl)benzene-1,3-diol is a phenolic derivative featuring a benzene-1,3-diol core substituted at the 4-position with a 2-aminopropyl group. These analogs often exhibit diverse biological activities, including antimicrobial, fluorescent, and enzyme-inhibitory properties, depending on their substituents .

特性

分子式 |

C9H13NO2 |

|---|---|

分子量 |

167.2 g/mol |

IUPAC名 |

4-(2-aminopropyl)benzene-1,3-diol |

InChI |

InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5-6,11-12H,4,10H2,1H3 |

InChIキー |

ZMGCGQOEKJYTNS-UHFFFAOYSA-N |

正規SMILES |

CC(CC1=C(C=C(C=C1)O)O)N |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues with Azo and Diazene Groups

- 4-((4-(Neopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4h) and 4-((4-(Isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i): Structure: Both feature a diazenyl group linked to substituted phenyl rings. Activity: Exhibited exceptional antibacterial activity against Staphylococcus aureus and Listeria monocytogenes at concentrations threefold lower than the lead compound . Key Difference: The aminopropyl group in the target compound may enhance solubility or receptor binding compared to the bulky isopentyloxy/neopentyloxy groups in 4h and 4i.

- 4-(3-Methyl-1-phenyl-4-(thiazol-2-yl-diazenyl)-1H-pyrazol-5-yl) diazenyl)benzene-1,3-diol (5b): Structure: Contains a thiazole-linked diazenyl group. Properties: Brown solid with a melting point of 212°C . Implication: The presence of heterocyclic groups (e.g., thiazole) may introduce fluorescence or electronic effects absent in the aminopropyl analog.

Thio-Substituted Derivatives

- 4-(Phenylthio)benzene-1,3-diol (7a) and 4-(4-Fluorophenylthio)benzene-1,3-diol (7d) :

- Physical Properties :

- 7a: Pale yellow solid, mp 110–111°C.

- 7d: White solid, mp 104–105°C .

Heterocyclic and Bioactive Derivatives

- 4-(5-(Methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol: Fluorescence Properties: Exhibits aggregation-induced fluorescence, influenced by substituent position (e.g., methyl vs. methylamino groups) . Comparison: The aminopropyl group may introduce steric hindrance or hydrogen-bonding capacity, affecting fluorescence or bioactivity.

- 4-(5-Chlorobenzo[d]thiazol-2-yl)benzene-1,3-diol: Activity: Demonstrated potent phosphorylase inhibition (IC50 = 19.60 ± 0.45 μM), outperforming standard inhibitors . Significance: Chlorine and thiazole substituents enhance enzyme interaction, whereas the aminopropyl group might target different biological pathways.

Estrogen Receptor-Binding Derivatives

- 4-[2-Ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol: Binding Affinity: Crystallographic studies show dimeric binding to estrogen receptors with a resolution of 2.29 Å . Key Contrast: Bulky indazolyl substituents likely confer receptor specificity, unlike the smaller aminopropyl group.

Research Findings and Implications

- Substituent Effects: Polar Groups (e.g., –NH2): Likely improve water solubility and hydrogen-bonding interactions, which could enhance pharmacokinetics compared to nonpolar analogs like thioethers . Heterocycles (e.g., thiadiazole, thiazole): Introduce fluorescence or enzyme-targeting capabilities, as seen in and . Azo/Diazenyl Groups: Enhance antimicrobial activity but may reduce metabolic stability .

- Gaps in Evidence: No direct data on 4-(2-Aminopropyl)benzene-1,3-diol’s synthesis, stability, or bioactivity were found in the provided sources. Further experimental studies are needed to validate its theoretical advantages.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。